Functional CB1 Activity: Metabolite vs. Parent Drug (AMB)
N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine, as a carboxy metabolite, exhibits a complete loss of functional activity at the CB1 receptor compared to its parent compound, AMB. A systematic investigation of valine-based synthetic cannabinoid metabolites found that major hydrolysis products, which include this compound class, showed no detectable CB1 activation at concentrations up to 1 μM [1]. In contrast, the parent compound AMB is a potent CB1 agonist, though specific EC50 values are not provided in the sourced material.
| Evidence Dimension | CB1 Receptor Functional Activity |
|---|---|
| Target Compound Data | No detectable activation at concentrations up to 1 µM |
| Comparator Or Baseline | Parent compound AMB (methyl ester) |
| Quantified Difference | Qualitative change from potent agonist to inactive at ≤1 µM |
| Conditions | Activity-based CB1 bio-assay using a stable HEK293T cell system measuring β-arrestin2 recruitment. |
Why This Matters
This differentiation is critical for studies requiring a non-psychoactive metabolite standard or for confirming that an analytical signal originates from drug metabolism rather than the active parent compound.
- [1] Wouters, E., Mogler, L., Cannaert, A., Auwärter, V., & Stove, C. (2019). Functional evaluation of carboxy metabolites of synthetic cannabinoid receptor agonists featuring scaffolds based on L-valine or L-tert-leucine. Drug Testing and Analysis, 11(8), 1183-1191. View Source
